molecular formula C16H14O5 B11839917 Flavanone, 3',7-dihydroxy-4'-methoxy- CAS No. 76426-28-3

Flavanone, 3',7-dihydroxy-4'-methoxy-

Cat. No.: B11839917
CAS No.: 76426-28-3
M. Wt: 286.28 g/mol
InChI Key: WLRLGKUZHVJSQA-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one is a naturally occurring flavonoid compound. It is known for its diverse biological activities and is found in various plants. This compound is part of the chromanone family, which is characterized by a benzopyran ring system fused with a phenyl group. The presence of hydroxyl and methoxy groups contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one typically involves the condensation of appropriate phenolic compounds with chromanone precursors. One common method is the cyclization of 3-hydroxy-4-methoxyphenyl derivatives with suitable diketones under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of both hydroxyl and methoxy groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-7,15,17,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRLGKUZHVJSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997820
Record name 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76426-28-3
Record name Flavanone, 3',7-dihydroxy-4'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076426283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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